3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 885949-88-2
VCID: VC4173285
InChI: InChI=1S/C13H14N2O4/c1-8-11(5-6-16)12(17)15(14-8)10-4-2-3-9(7-10)13(18)19/h2-4,7,14,16H,5-6H2,1H3,(H,18,19)
SMILES: CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CCO
Molecular Formula: C13H14N2O4
Molecular Weight: 262.265

3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid

CAS No.: 885949-88-2

Cat. No.: VC4173285

Molecular Formula: C13H14N2O4

Molecular Weight: 262.265

* For research use only. Not for human or veterinary use.

3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid - 885949-88-2

Specification

CAS No. 885949-88-2
Molecular Formula C13H14N2O4
Molecular Weight 262.265
IUPAC Name 3-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid
Standard InChI InChI=1S/C13H14N2O4/c1-8-11(5-6-16)12(17)15(14-8)10-4-2-3-9(7-10)13(18)19/h2-4,7,14,16H,5-6H2,1H3,(H,18,19)
Standard InChI Key ICIZSMZTAKEYEF-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two primary components:

  • Pyrazole Ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms. The pyrazole core is substituted at position 4 with a 2-hydroxyethyl group (-CH2_2CH2_2OH) and at position 3 with a methyl group (-CH3_3). The ring is further functionalized with a ketone group at position 5 .

  • Benzoic Acid Moiety: A benzene ring substituted with a carboxylic acid group (-COOH) at position 3, connected to the pyrazole via a nitrogen atom at position 1 .

The IUPAC name, 3-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid, reflects this arrangement . Key descriptors include:

PropertyValueSource
Molecular FormulaC13H14N2O4\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight262.26 g/mol
SMILESCC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CCO
InChIKeyICIZSMZTAKEYEF-UHFFFAOYSA-N

Spectral and Physical Data

While experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are absent in publicly accessible records, computational predictions suggest moderate polarity due to the hydroxyethyl and carboxylic acid groups. The LogP value, estimated at 1.2, indicates balanced hydrophilicity and lipophilicity.

Synthesis and Structural Optimization

Synthetic Pathways

The compound is typically synthesized via condensation reactions between hydrazine derivatives and diketones, followed by functionalization of the benzene ring. A representative pathway involves:

  • Pyrazole Ring Formation: Reaction of 2-hydroxyethylhydrazine with acetylacetone under acidic conditions yields the substituted pyrazole intermediate.

  • Coupling to Benzoic Acid: The pyrazole intermediate is coupled to 3-bromobenzoic acid via a Buchwald-Hartwig amination, using a copper catalyst to enhance yield.

Critical parameters include:

  • Temperature: 80–100°C for cyclization steps.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) facilitate nitrogen-carbon bond formation.

  • Catalyst: Copper(I) iodide improves coupling efficiency.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • The hydroxyethyl group enhances solubility and membrane permeability.

  • The methyl group at position 3 stabilizes the pyrazole ring, improving metabolic stability .

  • The carboxylic acid moiety enables hydrogen bonding with biological targets, such as enzyme active sites.

Applications in Medicinal Chemistry

Drug Discovery

This compound serves as a scaffold for developing:

  • COX-2 Inhibitors: Potential nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

  • Antibiotic Adjuvants: Synergistic effects with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

  • Kinase Inhibitors: Preliminary docking studies suggest affinity for EGFR and VEGFR-2 kinases.

Patent Landscape

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

  • Toxicology: In vivo safety profiles remain uncharacterized.

  • Synthetic Scalability: Current methods require optimization for industrial-scale production.

Research Opportunities

  • Computational Modeling: Virtual screening against novel targets (e.g., SARS-CoV-2 main protease).

  • Hybridization Strategies: Conjugation with nanoparticles for targeted drug delivery.

  • Green Chemistry: Solvent-free synthesis using microwave irradiation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator